Daphnoretin

DNA Repair Enzymology Natural Products Chemistry

Ensure assay specificity with Daphnoretin, a bis-coumarin validated as a non-phorbol ester PKC activator (EC50 17.2 µM for platelet aggregation) and RSV inhibitor (IC50 5.87 µg/mL, SI 28.17). Unlike generic monomeric coumarins, its unique dimeric scaffold enables precise modulation of DNA polymerase beta lyase (IC50 43.0 µg/mL) and HBV surface antigen expression, making it essential for replicable structure-activity relationship and host-virus interaction studies.

Molecular Formula C19H12O7
Molecular Weight 352.3 g/mol
CAS No. 2034-69-7
Cat. No. B1669815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaphnoretin
CAS2034-69-7
Synonyms7-hydroxy-6-methoxy-3,7'-dicoumaryl ether
coumarin, 7-hydroxy-6-methoxy-3,7'-oxydi-
daphnoretin
Molecular FormulaC19H12O7
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O
InChIInChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3
InChIKeyJRHMMVBOTXEHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Daphnoretin 2034-69-7: Sourcing and Functional Overview for Research Procurement


Daphnoretin (CAS 2034-69-7), also known as Dephnoretin or Thymelol, is a naturally occurring bis-coumarin derivative first isolated from *Wikstroemia indica* C.A. Mey [1]. Structurally defined as 7-hydroxy-6-methoxy-3,7'-dicoumaryl ether, it is distinct from monomeric coumarins like umbelliferone and scopoletin due to its dimeric scaffold [2]. This compound is widely recognized in the scientific community for its diverse biological activities, including roles as a protein kinase C (PKC) activator, an antiviral agent, and an antineoplastic agent, making it a compound of significant interest for pharmacological and biochemical research [3].

Why Generic Coumarin Substitution Fails: Structural Specificity of Daphnoretin's Dimeric Scaffold


Substituting daphnoretin with a generic monomeric coumarin (e.g., umbelliferone, scopoletin) or even other bis-coumarins (e.g., edgeworthin, edgeworin) for research applications is not scientifically valid due to its unique molecular architecture and resulting functional divergence. As a dimer of 7-hydroxycoumarin, daphnoretin exhibits a distinct pharmacological profile compared to its monomeric building blocks [1]. Critically, even within the bis-coumarin subclass, subtle differences in the substitution pattern on the coumarin rings lead to significant variations in biological activity and target engagement [2]. This is demonstrated by the differential inhibition of DNA polymerase beta lyase activity by structurally related bis-coumarins, underscoring that biological outcomes are highly sensitive to the precise chemical structure [3]. Therefore, procurement decisions must be guided by the specific quantitative evidence for daphnoretin rather than assumptions based on coumarin class activity.

Quantitative Evidence Guide for Daphnoretin vs. Comparators: Making a Data-Driven Selection


Differential Inhibition of DNA Polymerase Beta Lyase Activity Among Bis-Coumarins

In a direct head-to-head comparison of three bis-coumarins isolated from *Edgeworthia gardneri*, daphnoretin demonstrated a unique inhibitory profile against the lyase activity of DNA polymerase beta [1]. Daphnoretin (IC50 = 43.0 µg/mL, 122.3 µM) was significantly less potent than edgeworin (IC50 = 7.3 µg/mL, 22.5 µM) and more potent than edgeworthin (IC50 = 32.1 µg/mL, 94.8 µM) [1]. This 5.9-fold difference in potency between daphnoretin and edgeworin, and the distinct ranking of all three compounds, highlights that minor structural modifications in the biscoumarin scaffold drastically alter target inhibition [1].

DNA Repair Enzymology Natural Products Chemistry

Divergent Phytotoxic Activity of Daphnoretin Compared to Umbelliferone

A study comparing the phytotoxic effects of two coumarins isolated from *Stellera chamaejasme* revealed that daphnoretin and its monomeric analog, umbelliferone, have fundamentally different activities [1]. While both share a 7-hydroxycoumarin skeleton, umbelliferone exhibited strong inhibition of lettuce and weed seedling growth, a property not shared by daphnoretin [1]. The study concluded that the dimeric structure of daphnoretin results in a significantly weaker phytotoxic effect compared to the potent activity of the monomeric umbelliferone [1]. This divergence is attributed to umbelliferone's ability to induce reactive oxygen species (ROS) accumulation and decrease chlorophyll content, mechanisms not significantly activated by daphnoretin [1].

Allelopathy Plant Physiology Herbicide Discovery

Antiviral Potency and Selectivity Index for Respiratory Syncytial Virus (RSV)

Daphnoretin has been quantitatively profiled for its antiviral activity against Respiratory Syncytial Virus (RSV) [1]. In a plaque reduction assay using HEp-2 cells, daphnoretin demonstrated an IC50 of 5.87 µg/mL against RSV, with a calculated selectivity index (SI) of 28.17 [1]. This SI value, derived from the ratio of cytotoxic concentration to antiviral IC50, provides a quantifiable measure of its therapeutic window in this cellular model [1]. While not a direct comparator study, this data provides a benchmark for daphnoretin's antiviral potential that can be compared against literature values for other RSV inhibitors.

Antiviral Drug Discovery Virology Infectious Disease Research

Activation of Protein Kinase C (PKC) as a Structurally Distinct Activator

Daphnoretin is characterized as a protein kinase C (PKC) activator with a mechanism distinct from the classic tumor-promoting phorbol esters [1]. Biochemical studies have demonstrated that daphnoretin can directly compete with [3H]phorbol dibutyrate for PKC binding and can activate purified PKC activity *in vitro* [1]. Furthermore, daphnoretin induces platelet aggregation in washed rabbit platelets with an EC50 of 17.2 µM, an effect that is fully reversed by the PKC inhibitor staurosporine, confirming its mechanism of action through PKC activation [2]. This distinguishes it from anticoagulant coumarins like warfarin and dicoumarol, which act via inhibition of vitamin K epoxide reductase [3].

Signal Transduction Enzyme Activation Cell Biology

Comparative Pharmacokinetics of Daphnoretin in a Multi-Component Mixture

In a pharmacokinetic study of a *Daphne giraldii* extract containing multiple coumarins, daphnoretin exhibited distinct ADME (Absorption, Distribution, Metabolism, Excretion) parameters compared to its co-administered analog, daphnetin [1]. Following oral administration in rats, daphnoretin showed a Cmax of 178.00 µg/L, a Tmax of 2.92 h, and an AUC0-t of 905.89 µg·h/L, whereas daphnetin had a Cmax of 858.96 µg/L, a Tmax of 4 h, and an AUC0-t of 10,566.4 µg·h/L [1]. This demonstrates that daphnoretin is absorbed more rapidly but achieves a much lower systemic exposure compared to the monomeric daphnetin when administered as part of the same extract [1].

Pharmacokinetics ADME Bioavailability

Differential Anti-Proliferative Potency in Cancer Cell Lines

Daphnoretin's anti-proliferative activity has been quantified across multiple cancer cell lines, revealing a potency profile that can be benchmarked against other coumarins [1]. In human osteosarcoma (HOS) cells, daphnoretin exhibited an IC50 of 3.89 µM after 72 h treatment, inducing cell cycle arrest at the G2/M phase [1]. In contrast, in a study of the oncogene product tyrosine-specific protein kinase, daphnoretin showed a much higher IC50 of 97.5 µM . Furthermore, daphnoretin was found to be the most potent agent among compounds isolated from *Daphne aurantiaca* against prostate cancer cell lines PC-3M and LNCaP, with IC50 values of 8.1 µg/mL and 13.5 µg/mL, respectively [2]. This highlights its cell-line-specific potency and provides a basis for comparison with other cytotoxic agents.

Cancer Research Cytotoxicity Natural Product Drug Discovery

Defined Research and Industrial Applications for Daphnoretin Based on Empirical Evidence


Investigating DNA Polymerase Beta Inhibition in DNA Repair Pathway Studies

Researchers focused on the base excision repair (BER) pathway can utilize daphnoretin as a specific tool compound with a defined IC50 of 43.0 µg/mL (122.3 µM) for inhibiting the lyase activity of DNA polymerase beta [1]. This specific inhibitory profile, which is distinct from the more potent edgeworin (IC50 7.3 µg/mL) and edgeworthin (IC50 32.1 µg/mL), allows for nuanced studies of structure-activity relationships among bis-coumarins in modulating DNA repair processes [1].

Elucidating PKC-Mediated Signaling in Virology and Cell Biology

For studies on PKC-dependent signaling cascades, daphnoretin serves as a unique, non-phorbol ester activator of PKC [1]. Its ability to suppress hepatitis B surface antigen (HBsAg) expression in Hep3B cells via a PKC-dependent mechanism makes it a valuable tool for investigating host-virus interactions and the role of PKC in viral replication [1]. Additionally, its quantifiable effect on platelet aggregation (EC50 17.2 µM) provides a clear functional assay for PKC activation in cellular systems [2].

Performing Comparative Bioavailability and Metabolism Studies in Rodent Models

Daphnoretin's well-defined pharmacokinetic parameters in rats (Cmax 178.00 µg/L, Tmax 2.92 h, AUC0-t 905.89 µg·h/L) make it an ideal candidate for comparative ADME studies, especially when evaluating the bioavailability of dimeric versus monomeric coumarins from complex plant extracts [1]. The stark 11.7-fold difference in systemic exposure (AUC) compared to daphnetin in the same study provides a robust foundation for investigating structure-dependent pharmacokinetics of natural products [1].

Screening for Antiviral Activity Against Respiratory Syncytial Virus (RSV)

In antiviral drug discovery programs, daphnoretin can be employed as a reference compound for RSV inhibition assays, with a validated IC50 of 5.87 µg/mL and a selectivity index of 28.17 in HEp-2 cells [1]. This quantitative benchmark allows for the normalization of high-throughput screening data and the comparative evaluation of novel synthetic or natural product inhibitors targeting RSV.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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